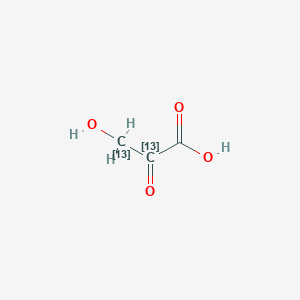

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is a labeled compound with the molecular formula C3H4O4 and a molecular weight of 106.05 g/mol. This compound is a derivative of propanoic acid, where the carbon atoms at positions 2 and 3 are labeled with the carbon-13 isotope. It is used in various scientific research applications due to its unique isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the propanoic acid backbone. One common method is the oxidation of 2-hydroxypropanoic acid using labeled reagents. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidation methods but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to form 3-hydroxypropanoic acid.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines under basic or acidic conditions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: 3-Hydroxypropanoic acid.

Substitution: Various substituted propanoic acid derivatives depending on the reagent used.

Applications De Recherche Scientifique

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is widely used in scientific research, including:

Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: In drug development and pharmacokinetics to understand the metabolic pathways of pharmaceuticals.

Industry: In the production of labeled compounds for various industrial applications, including the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid involves its participation in various biochemical pathways. The labeled carbon atoms allow researchers to trace its transformation and interaction with other molecules. It acts as a substrate in enzymatic reactions, where it can be converted into different metabolites, providing insights into metabolic pathways and enzyme functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxo-3-hydroxypropanoic acid: Similar structure but without isotopic labeling.

3-Hydroxypropanoic acid: Lacks the oxo group at position 2.

2-Oxopropanoic acid: Lacks the hydroxyl group at position 3.

Uniqueness

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is unique due to its isotopic labeling, which makes it a valuable tool in research applications. The presence of carbon-13 isotopes allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights that are not possible with non-labeled compounds.

Activité Biologique

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid, also known as 3-hydroxypyruvic acid with carbon-13 isotopes at positions 2 and 3, is a compound of significant interest in biochemical research due to its role in various metabolic pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research.

- Molecular Formula : C₃H₄O₄

- Molecular Weight : 106.05 g/mol

- CAS Number : 131000-16-3

- IUPAC Name : this compound

The biological activity of this compound primarily involves its function as a substrate in enzymatic reactions. Its incorporation into metabolic pathways allows researchers to trace carbon atom transformations and understand various biochemical processes. The compound is particularly valuable in studies involving:

- Enzymatic Reactions : It acts as a substrate for enzymes involved in the metabolism of carbohydrates and amino acids, providing insights into metabolic pathways.

- Nuclear Magnetic Resonance (NMR) Studies : The labeled carbon atoms enable detailed studies of reaction mechanisms and molecular structures through NMR spectroscopy.

Biological Activity

Research indicates that this compound plays a crucial role in several biological processes:

- Metabolic Pathways : It is involved in the citric acid cycle and other metabolic pathways, influencing energy production and biosynthesis.

- Toxicology Studies : Elevated levels of this compound have been observed in patients with propionic acidemia, where it contributes to metabolic disturbances and toxicity in the liver .

- Drug Development : Its unique isotopic labeling allows for the study of drug metabolism and pharmacokinetics, aiding in the design of new therapeutics.

Research Applications

The following table summarizes key research applications of this compound:

| Application Area | Description |

|---|---|

| Chemistry | Used as a labeled compound for studying reaction mechanisms. |

| Biology | Traced incorporation and transformation of carbon atoms in metabolic studies. |

| Medicine | Investigated for its role in drug metabolism and potential therapeutic uses. |

| Industry | Employed in the synthesis of labeled compounds for various applications. |

Case Studies

-

Metabolic Disturbances in Propionic Acidemia :

A study explored the interrelations between propionate and 3-hydroxypropionate (3HP) metabolism in patients with propionic acidemia. Elevated levels of both compounds were linked to significant metabolic perturbations, including citric acid cycle overloads and CoA trapping, which highlight the toxic effects on liver function . -

NMR Spectroscopy Studies :

Research utilizing NMR spectroscopy has demonstrated how this compound can be used to trace carbon flow through metabolic pathways. This has provided insights into enzyme kinetics and substrate specificity under various physiological conditions.

Propriétés

IUPAC Name |

3-hydroxy-2-oxo(2,3-13C2)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDDCCUIIUWNGJ-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.